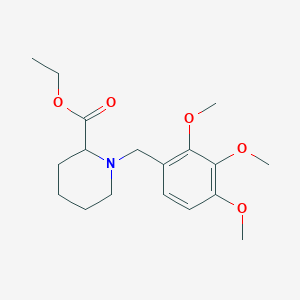
N-(1-phenylethyl)-N'-tritylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-phenylethyl)-N'-tritylthiourea is a useful research compound. Its molecular formula is C28H26N2S and its molecular weight is 422.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.18167001 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic and Structural Studies
- Triurea Derivatives of Diethylenetriamine : Research on triurea derivatives of diethylenetriamine, closely related to N-(1-phenylethyl)-N'-tritylthiourea, has shown their potential in forming hydrogen-bonded conformations. These derivatives exhibit intriguing structural characteristics in both solution and solid states, which could be relevant in materials science and molecular engineering (Nowick et al., 1996).
Pharmacological Research
- Phenylethylthiazolylthiourea Derivatives : While not the same compound, related phenylethylthiazolylthiourea (PETT) compounds have been explored for their antiviral activities, particularly against HIV-1 RT. This research demonstrates the potential of such derivatives in developing new classes of antiviral agents (Cantrell et al., 1996).
Metabolic Studies
- Metabolism of Triethylene Tetramine Dihydrochloride : Studies on the metabolism of triethylene tetramine dihydrochloride, a compound related to this compound, have provided insights into the metabolic pathways and excretion profiles of such compounds, which can be crucial in understanding their pharmacokinetics and toxicity (Kodama et al., 1997).
Application in the Pharmaceutical Industry
- Selective Synthesis of 1-Phenylethanol : Research on the selective synthesis of 1-phenylethanol by hydrogenation of acetophenone, a process closely related to this compound chemistry, has shown potential applications in the pharmaceutical industry. This research explores the use of environmentally friendly solvents and encapsulated catalysts for drug synthesis (More & Yadav, 2018).
Biomedical Research
- Effects on Zebrafish Development : Studies involving phenylurea compounds, such as 1-phenyl 2-thiourea (PTU), have provided insights into the effects of these compounds on embryogenesis, particularly in zebrafish. This research highlights the potential impacts of such compounds on developmental processes, which can be crucial for understanding teratogenic effects and developmental biology (Bohnsack et al., 2011).
Phytotoxicity Studies
- Alkylthiophenylureas : The phytotoxic activity of alkylthiophenylureas, compounds structurally similar to this compound, has been explored. This research has implications for the development of herbicides and understanding the environmental impact of such chemicals (Borgna, 1976).
Chemical Synthesis and Analysis
- Conformational and Vibrational Analysis of Phenylurea Derivatives : Detailed analysis of the vibrational, molecular, and electronic characteristics of phenylurea derivatives like fenuron, related to this compound, offers valuable information for chemical synthesis and the development of herbicides (Haruna et al., 2019).
特性
IUPAC Name |
1-(1-phenylethyl)-3-tritylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2S/c1-22(23-14-6-2-7-15-23)29-27(31)30-28(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-22H,1H3,(H2,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMJHYZHBCBAEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(5-amino-1H-tetrazol-1-yl)-N'-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}acetohydrazide](/img/structure/B5517276.png)
![methyl 5-[(3-hydroxy-3-piperidinyl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride](/img/structure/B5517279.png)


![3-{[4-(3-phenylpropyl)-1,4-diazepan-1-yl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5517307.png)
![1-(4-chlorophenyl)-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5517309.png)
![1-{3-[(3-fluorobenzyl)oxy]benzoyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5517316.png)
![5-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}isophthalic acid](/img/structure/B5517317.png)
![5-({2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}methyl)-2,1,3-benzoxadiazole hydrochloride](/img/structure/B5517324.png)
![3,6-dimethyl-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5517333.png)
![(1R,9S)-11-(2-methylthieno[3,2-d]pyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5517346.png)
![9-(4-chlorobenzyl)-2-(3-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5517354.png)


